molecular formula C23H23ClFN3O2S B10958079 N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-3-(2-chloro-6-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide

N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-3-(2-chloro-6-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No.: B10958079
M. Wt: 460.0 g/mol
InChI Key: NCTHTGKWUXJTBK-UHFFFAOYSA-N
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Description

N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-3-(2-chloro-6-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is a complex organic compound featuring a unique combination of adamantyl, thiazole, chlorofluorophenyl, and isoxazolecarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-3-(2-chloro-6-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with 1-adamantylamine and a suitable thioamide, the thiazole ring is formed through a cyclization reaction under acidic conditions.

    Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, using a chlorofluorobenzene derivative and a suitable nucleophile.

    Isoxazole Formation: The isoxazole ring is synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Final Coupling: The final step involves coupling the thiazole and isoxazole intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-3-(2-chloro-6-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-3-(2-chloro-6-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-3-(2-chloro-6-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, enhancing binding affinity, while the thiazole and isoxazole rings contribute to electronic interactions. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of structural features, which confer unique chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the thiazole and isoxazole rings provide versatile sites for chemical modifications, making it a valuable scaffold for further research and development.

Properties

Molecular Formula

C23H23ClFN3O2S

Molecular Weight

460.0 g/mol

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C23H23ClFN3O2S/c24-15-2-1-3-16(25)20(15)17-7-18(30-28-17)21(29)27-22-26-19(11-31-22)23-8-12-4-13(9-23)6-14(5-12)10-23/h1-3,11-14,18H,4-10H2,(H,26,27,29)

InChI Key

NCTHTGKWUXJTBK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5CC(=NO5)C6=C(C=CC=C6Cl)F

Origin of Product

United States

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